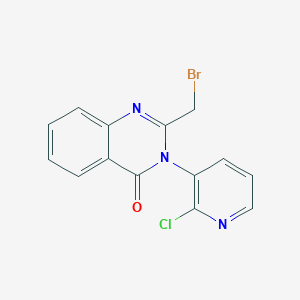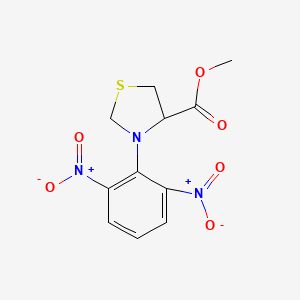
2-(Prop-2-EN-1-YL)pent-4-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-EN-1-YL)pent-4-ene-1,2-diol is an organic compound with the molecular formula C8H14O2. It is characterized by the presence of both an allyl group and a pentene chain, making it a versatile molecule in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-EN-1-YL)pent-4-ene-1,2-diol typically involves the reaction of allyl magnesium bromide with butyl glycolate. This reaction proceeds under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-EN-1-YL)pent-4-ene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Prop-2-EN-1-YL)pent-4-ene-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Prop-2-EN-1-YL)pent-4-ene-1,2-diol involves its interaction with various molecular targets. The allyl group can participate in reactions that modify biological molecules, while the pentene chain can interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Similar Compounds
2-Allyl-4-pentene-1,2-diol: Similar structure but different reactivity due to the position of the allyl group.
4-Pentene-1,2-diol: Lacks the allyl group, leading to different chemical properties.
2-(4-Chlorophenyl)-2-(prop-2-en-1-yl)pent-4-enenitrile: Contains a chlorophenyl group, which significantly alters its reactivity.
Uniqueness
2-(Prop-2-EN-1-YL)pent-4-ene-1,2-diol is unique due to the presence of both an allyl group and a pentene chain, which confer distinct reactivity and versatility in organic synthesis .
Properties
CAS No. |
89358-13-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-prop-2-enylpent-4-ene-1,2-diol |
InChI |
InChI=1S/C8H14O2/c1-3-5-8(10,7-9)6-4-2/h3-4,9-10H,1-2,5-7H2 |
InChI Key |
UDWAGCGDBIVYAJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



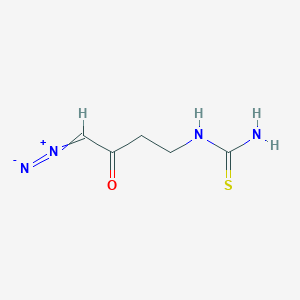
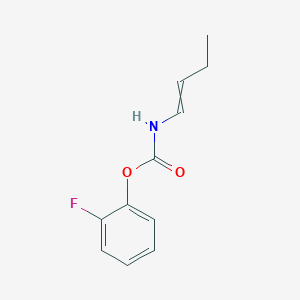
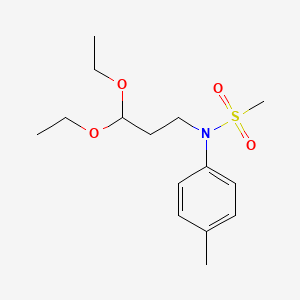
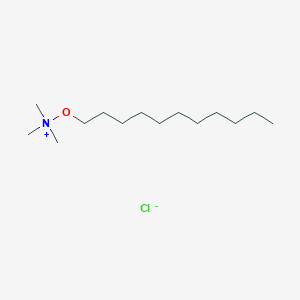
![Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate](/img/structure/B14391959.png)
![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol](/img/structure/B14391961.png)
![Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate](/img/structure/B14391964.png)
![1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile](/img/structure/B14391965.png)
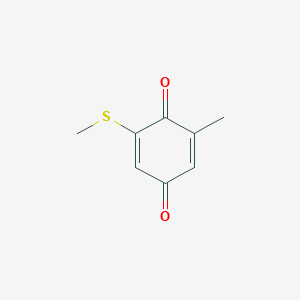
![2-[(2-Methylpentan-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14391977.png)
![2-[Methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14392007.png)
